2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a synthetic compound notable for its potential applications in medicinal chemistry and pharmacology. It is classified under sulfonamide derivatives, which are known for their diverse biological activities. This compound has been assigned the Chemical Abstracts Service (CAS) number 1797802-10-8, facilitating its identification in chemical databases and literature.
The synthesis of 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide involves several steps typically associated with the formation of sulfonamide compounds. The general method includes:
Technical details regarding specific reaction conditions and yields are typically documented in research articles focusing on synthetic methodologies for similar compounds.
The molecular structure of 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide can be described as follows:
The structural representation can be illustrated using SMILES notation: CC(C(=O)N(C1=CC=CC=C1)S(=O)(=O)C(F)(F)C)C1CCN(C(=O)c2cccnc2)CC1.
Chemical reactions involving 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide typically include:
Technical details about these reactions can be found in organic chemistry literature focusing on sulfonamide chemistry.
The mechanism of action for 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is not fully elucidated but is believed to involve:
Data supporting these mechanisms can be derived from pharmacological studies and structure-activity relationship analyses.
The physical and chemical properties of 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide include:
Relevant data on these properties can be sourced from material safety data sheets or chemical databases.
The scientific uses of 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide are primarily in medicinal chemistry and drug development. Its potential applications include:
Research articles focusing on drug discovery often explore these applications in depth, highlighting the significance of such compounds in therapeutic development.
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8